molecular formula C9H14N2O3 B186171 4-Amino-L-phenylalanine hydrate CAS No. 199926-19-7

4-Amino-L-phenylalanine hydrate

Cat. No.: B186171
CAS No.: 199926-19-7
M. Wt: 198.22 g/mol
InChI Key: LPKPWQCBWORKIP-QRPNPIFTSA-N
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Description

4-Amino-L-phenylalanine hydrate is a derivative of the amino acid phenylalanine. It is characterized by the presence of an amino group attached to the phenyl ring, making it a valuable compound in various biochemical and pharmaceutical applications. The compound has the molecular formula C9H12N2O2·xH2O and a molecular weight of 180.20 (anhydrous basis) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-L-phenylalanine hydrate typically involves the modification of L-phenylalanine. One common method is the nitration of L-phenylalanine followed by reduction to introduce the amino group. The reaction conditions often include the use of nitric acid for nitration and catalytic hydrogenation for reduction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-L-phenylalanine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, primary amines, and substituted phenylalanine derivatives .

Scientific Research Applications

4-Amino-L-phenylalanine hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in studies of enzyme-substrate interactions and protein synthesis.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and is investigated for its potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-L-phenylalanine hydrate involves its incorporation into biological systems where it can interact with enzymes and receptors. The amino group allows it to form hydrogen bonds and participate in various biochemical pathways. It is thought to influence the production of neurotransmitters and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-L-phenylalanine hydrate is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This modification allows it to participate in specific biochemical reactions that are not possible with its parent compound or other derivatives .

Properties

IUPAC Name

(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKPWQCBWORKIP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-80-6
Record name 4-Amino-L-phenylalanine hydrate
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